N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
Description
N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic small molecule featuring a quinazoline core substituted with an ethyl group at position 2, an acetamide linker, and a 2,5-dichlorophenyl moiety. The ethyl substituent on the quinazoline ring may influence lipophilicity and metabolic stability compared to analogs with smaller alkyl groups (e.g., methyl).
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-2-16-21-14-6-4-3-5-12(14)18(23-16)25-10-17(24)22-15-9-11(19)7-8-13(15)20/h3-9H,2,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIHNZBARNCSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with ethyl acetoacetate under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where 2,5-dichloronitrobenzene reacts with a suitable nucleophile.
Coupling Reaction: The final step involves coupling the quinazoline derivative with the dichlorophenyl acetamide through an etherification reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the quinazoline ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present in intermediates) to form amines.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products
Oxidation: Formation of quinazoline ketones or carboxylic acids.
Reduction: Formation of quinazoline amines.
Substitution: Formation of various substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, research has focused on its potential therapeutic effects. Studies have explored its use as an anti-inflammatory agent, anticancer compound, and antimicrobial agent. Its ability to modulate biological pathways makes it a promising candidate for further drug development.
Industry
Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact pathways involved depend on the specific biological context and target enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Ethyl vs. Methyl Quinazoline Derivatives
A closely related analog, N-(2,5-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (L874-0051), replaces the ethyl group with a methyl group on the quinazoline ring . Key differences include:
| Property | 2-Ethylquinazoline Derivative | 2-Methylquinazoline Derivative (L874-0051) |
|---|---|---|
| Molecular Weight (g/mol) | ~415.3 | ~401.3 |
| Substituent Size | Larger (ethyl) | Smaller (methyl) |
| Lipophilicity (logP) | Higher (predicted) | Lower (predicted) |
| Solubility | Reduced aqueous solubility | Moderate solubility |
In screening contexts, such modifications can significantly alter binding affinities to biological targets like kinases or receptors .
Computational and Experimental Insights
Docking Studies and Receptor Interactions
AutoDock4 simulations on structurally analogous compounds suggest that alkyl substituents on the quinazoline ring influence binding pocket interactions. For instance, the ethyl group may form hydrophobic contacts with nonpolar residues in kinase domains, whereas methyl groups provide less steric stabilization . However, excessive bulk could hinder optimal positioning in active sites, highlighting a balance between substituent size and target compatibility.
Crystallographic Data and Structural Analysis
methyl) affect molecular packing and crystal lattice stability. Larger substituents like ethyl may reduce crystallization efficiency due to conformational flexibility .
Biological Activity
N-(2,5-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic compound belonging to the class of quinazoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 376.24 g/mol. The compound features a dichlorophenyl group and a quinazoline moiety linked through an ether bond, which contributes to its unique chemical reactivity and biological interactions.
The mechanism of action for this compound is likely related to its interactions with specific biological targets such as enzymes or receptors. Compounds in this class may exert their effects by:
- Binding to Active Sites : The compound may bind to active sites on proteins or enzymes, modulating their activity.
- Influencing Signaling Pathways : It may interfere with receptor-mediated signaling pathways, affecting various biological processes.
Biological Activity
- Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.
- Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could make it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Quinazoline derivatives have also shown antimicrobial activity against various pathogens. The specific interactions of this compound with bacterial or fungal targets warrant further investigation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the anticancer effects of a quinazoline derivative similar to this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups. The study concluded that this class of compounds could be further developed for breast cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
